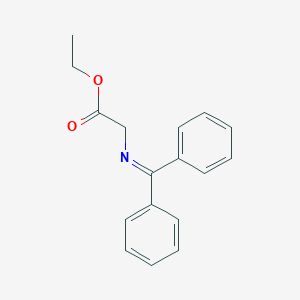
N-(Diphenylmethylene)glycine ethyl ester
Cat. No. B051986
Key on ui cas rn:
69555-14-2
M. Wt: 267.32 g/mol
InChI Key: QUGJYNGNUBHTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07012158B2
Procedure details


To a 250 mL round bottom flask, was added 5.52 g of benzophenone (1 eq), 8.46 g of glycine ethyl ester hydrochloride (1, 2 eq), 67 mL of toluene, and a trace amount of BF3.Et2O. The slurry was heated to reflux (112˜113° C.). Tributylamine (11.2 g) was then added dropwise over 120 min. The reaction mixture was stirred at reflux (114–116° C.) until the area percent (AP) of benzophenone <9.0% by HPLC (22–29 h). The reaction mixture was cooled to 15–25° C. and water (35 mL) was added. After phase separation, the organic phase was concentrated to 50% (w/w) under reduced pressure at <40°. The concentrated solution was then cooled to 20° C., followed by addition of methanol (3 mL). The slurry was cooled to 10° C. and stirred for 30 min. The resultant slurry was filtered. The wet cake was washed with cold water/methanol (5:1 v/v, 2×20 mL), and dried under vacuum at 20° C. for 24 h to give N-(diphenylmethylene)glycine ethyl ester (2) as an off-white to yellow solid (5.5 g, 95% pure by HPLC, 65.6% isolated yield). 1H NMR (CDCl3): δ 1.27 (t, J=7.25 Hz, 3H), 4.20 (s, 2H), 4.20 (q, J=7.07, 2H), 7.17–7.67 (m, 10H). Preparation of Ethyl 2-(diphenylmethylene)amino-2-difluoromethyl-4-cyanobutanoate from N-(Diphenylmethylene)glycine Ethyl Ester (R1=CH3CH2, R2=Ph)







Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH3:17].B(F)(F)F.CCOCC.C(N(CCCC)CCCC)CCC>O.C1(C)C=CC=CC=1>[CH2:16]([O:18][C:19](=[O:22])[CH2:20][N:21]=[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:17] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8.46 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux (112˜113° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 15–25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After phase separation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase was concentrated to 50% (w/w) under reduced pressure at <40°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of methanol (3 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to 10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The wet cake was washed with cold water/methanol (5:1 v/v, 2×20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 20° C. for 24 h
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
